2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid
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Overview
Description
2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid is an organosulfur compound characterized by the presence of two hexafluoropropoxy groups attached to a benzenesulfonic acid core. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid typically involves the reaction of 2,4-dihydroxybenzenesulfonic acid with hexafluoropropylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
2,4-Dihydroxybenzenesulfonic acid+Hexafluoropropylene oxide→2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can participate in nucleophilic substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfonates.
Hydrolysis: The hexafluoropropoxy groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonyl Chlorides: Formed by the reaction with chlorinating agents.
Esters: Formed by the reaction with alcohols.
Scientific Research Applications
2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid involves its interaction with molecular targets through its sulfonic acid and hexafluoropropoxy groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the hexafluoropropoxy groups provide hydrophobic interactions and steric effects. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, lacking the hexafluoropropoxy groups.
p-Toluenesulfonic acid: Contains a methyl group instead of hexafluoropropoxy groups.
Sulfanilic acid: Contains an amino group instead of hexafluoropropoxy groups.
Uniqueness: 2,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid is unique due to its high fluorine content, which imparts exceptional chemical stability, hydrophobicity, and resistance to degradation. These properties make it particularly valuable in applications requiring robust and durable materials.
Properties
IUPAC Name |
2,4-bis(1,1,2,3,3,3-hexafluoropropoxy)benzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F12O5S/c13-7(9(15,16)17)11(21,22)28-4-1-2-6(30(25,26)27)5(3-4)29-12(23,24)8(14)10(18,19)20/h1-3,7-8H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRCZEZZOWMPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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